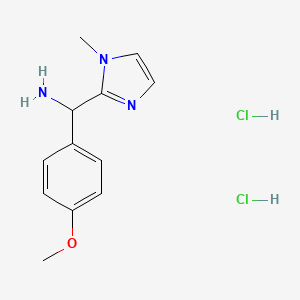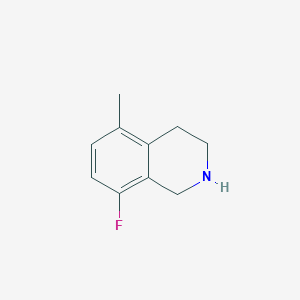
8-フルオロ-5-メチル-1,2,3,4-テトラヒドロイソキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline, which is a large group of natural products . This molecule contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of tetrahydroisoquinolines (THIQs) has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” consists of a tetrahydroisoquinoline core with a fluorine atom at the 8-position and a methyl group at the 5-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” include a molecular weight of 165.21 .科学的研究の応用
医薬品化学および創薬
THIQ誘導体は、薬物候補としての可能性があるため、医薬品化学において注目を集めています。研究者は、受容体、酵素、トランスポーターなどの生体標的との相互作用を探求しています。 THIQ骨格を修飾することにより、科学者は、中枢神経系疾患、癌、感染症など、さまざまな治療分野向けの新しい薬剤を開発することを目指しています .
ピクテ・シュペンゲル反応とアルカロイド合成
1911年に発見されたピクテ・シュペンゲル反応は、フェニルエチルアミンとアルデヒドまたはケトンを縮合させて置換THIQを生成する反応です。この反応は、天然物の合成とアルカロイドの合成に不可欠でした。 出発物質を変えることで、化学者は、興味深い生物活性を持つ多様なTHIQ系化合物を手に入れることができます .
抗癌剤
一部のTHIQ誘導体は、有望な抗癌特性を示しています。研究者は、癌細胞株に対するこれらの化合物の影響を調べ、アポトーシス誘導、細胞周期停止、特定の酵素の阻害など、メカニズムを探求しています。 これらの化合物は、特定の癌の種類に対する標的療法としての可能性を秘めています .
神経疾患
THIQアナログは、神経伝達物質系への影響について研究されています。それらは、ドーパミン、セロトニン、または他の神経伝達物質経路を調節する可能性があり、うつ病、統合失調症、パーキンソン病などの神経疾患に関連しています。 受容体相互作用を理解することは、創薬にとって非常に重要です .
抗炎症活性
特定のTHIQ誘導体は、抗炎症効果を示しています。研究者は、炎症反応に関与するプロ炎症性サイトカイン、酵素(シクロオキシゲナーゼなど)、その他のメディエーターを阻害するこれらの化合物の能力を調べています。 これらの化合物は、新しい抗炎症薬の開発に貢献する可能性があります .
ケミカルバイオロジーとプローブ
THIQベースのプローブは、ケミカルバイオロジーにおいて重要な役割を果たします。科学者は、それらを使用して、タンパク質-リガンド相互作用、酵素動力学、細胞プロセスを研究しています。 蛍光THIQ誘導体でタンパク質を標識することにより、研究者は、細胞内局在、タンパク質機能、シグナル伝達経路に関する洞察を得ています .
Safety and Hazards
将来の方向性
The future directions for “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” and other THIQs involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action . There is also interest in developing novel THIQ analogs with potent biological activity .
生化学分析
Biochemical Properties
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it interacts with dopamine receptors, influencing dopaminergic signaling pathways . These interactions highlight the compound’s potential in modulating neurological functions and treating related disorders.
Cellular Effects
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances dopamine release and inhibits its reuptake, leading to increased dopaminergic activity . This compound also affects gene expression by modulating transcription factors involved in neuroprotection and neuroinflammation . Furthermore, it influences cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, it acts as an agonist at dopamine receptors, enhancing dopaminergic signaling . These actions result in increased neurotransmitter levels and improved neuronal function. The compound also modulates gene expression by interacting with nuclear receptors and transcription factors, leading to changes in protein synthesis and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that its effects on cellular function, such as neurotransmitter release and gene expression, are sustained over several hours. Long-term studies in vivo indicate that chronic administration of the compound can lead to adaptive changes in neuronal signaling pathways and receptor sensitivity.
特性
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOECWLUAEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697990-58-1 |
Source


|
| Record name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)

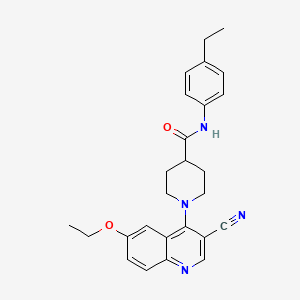
![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)
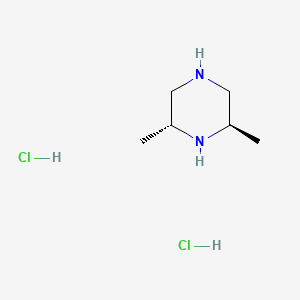
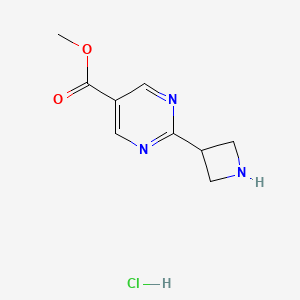
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)
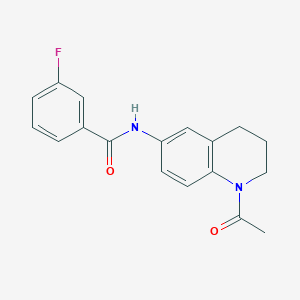
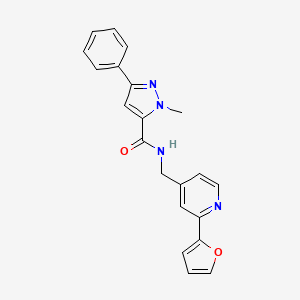
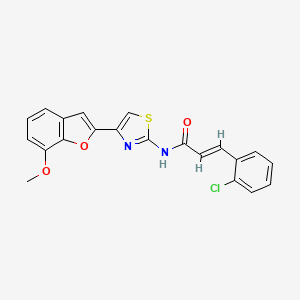

![6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2557687.png)
![1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine](/img/structure/B2557688.png)
